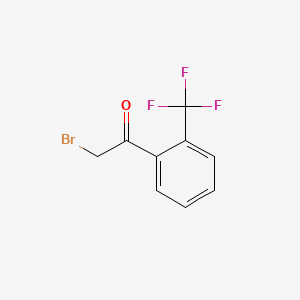

2-(Trifluoromethyl)phenacyl bromide

Descripción general

Descripción

“2-(Trifluoromethyl)phenacyl bromide” is an organic fluorinated building block . It has a molecular formula of C9H6BrF3O and an average mass of 267.043 Da .

Synthesis Analysis

The synthesis of “2-(Trifluoromethyl)phenacyl bromide” involves various methods. For instance, it can be synthesized from 2,5-CTF . Another method involves the reaction between thiosalicylic acid and 4-trifluoromethyl phenacyl bromide in the presence of triethylamine and DMF, resulting in the formation of 3-hydroxybenzo[b]thiophen-2-yl(4-(trifluoromethyl)phenyl)methanone .Molecular Structure Analysis

The molecular structure of “2-(Trifluoromethyl)phenacyl bromide” can be represented by the InChI code: 1S/C9H6BrF3O/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13/h1-4H,5H2 .Chemical Reactions Analysis

In terms of chemical reactions, benzenesulfinic acid ammonium salt might react with “2-(Trifluoromethyl)phenacyl bromide” to give β-keto sulfone . It is also used in Rap-Stoermer condensation reactions .Physical And Chemical Properties Analysis

“2-(Trifluoromethyl)phenacyl bromide” has a melting point of 28-30°C, a boiling point of 52/0.03mm, and a density of 1.592±0.06 g/cm3 (20 ºC 760 Torr) . It is slightly soluble in water .Aplicaciones Científicas De Investigación

Synthesis of Bioactive Thiophene Derivatives

2-(Trifluoromethyl)phenacyl bromide: is used in the synthesis of thiophene derivatives, which are a class of compounds with a wide range of biological activities. Thiophenes exhibit pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial effects . The compound serves as a precursor in various heterocyclization reactions to produce thiophene-based analogs, which are then tested for their biological efficacy.

Development of Organic Semiconductors

This compound plays a crucial role in the field of material science, particularly in the development of organic semiconductors. It is involved in the synthesis of molecules that form the basis of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . These applications are significant for advancing flexible electronics and display technologies.

Corrosion Inhibitors

In industrial chemistry, 2-(Trifluoromethyl)phenacyl bromide is utilized to create molecules that act as corrosion inhibitors . These inhibitors are essential for protecting metals and alloys from corrosive processes, thereby extending the life of various industrial components.

Fabrication of Biomedical Materials

The compound finds applications in the biomedical field, particularly in the fabrication of materials used for medical devices and implants. Its reactivity allows for the creation of polymers and coatings that are biocompatible and can withstand the physiological environment.

Synthesis of β-Keto Sulfones

2-(Trifluoromethyl)phenacyl bromide: is used in the synthesis of β-keto sulfones through the reaction with benzenesulfinic acid ammonium salt . β-Keto sulfones are valuable intermediates in organic synthesis and have potential applications in pharmaceuticals and agrochemicals.

Rap-Stoermer Condensation Reactions

This compound is a key reagent in Rap-Stoermer condensation reactions. It reacts with various substrates to form heterocyclic compounds that are of interest in both research and industrial settings . These reactions are important for creating complex molecular architectures that can have unique physical and chemical properties.

Safety and Hazards

Mecanismo De Acción

Mode of Action

The mode of action of 2-(Trifluoromethyl)phenacyl bromide involves a series of chemical reactions. In one example, it was used in the synthesis of thiophene derivatives . The compound underwent a reaction with 2-bromo-3,3,3-trifluoropropene and benzylthiols under an SN2’ mechanism to form 2-bromo-3,3-difluoroallyl benzyl sulfide .

Biochemical Pathways

It is known to participate in the synthesis of thiophene derivatives, which are biologically active compounds with various applications .

Result of Action

Its role in the synthesis of thiophene derivatives suggests it may contribute to the biological activities of these compounds .

Action Environment

It is known that the compound is stored under inert gas (nitrogen or argon) at 2-8°c .

Propiedades

IUPAC Name |

2-bromo-1-[2-(trifluoromethyl)phenyl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrF3O/c10-5-8(14)6-3-1-2-4-7(6)9(11,12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZCBMKXNYOQAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CBr)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50380925 | |

| Record name | 2-(Trifluoromethyl)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Trifluoromethyl)phenacyl bromide | |

CAS RN |

54109-16-9 | |

| Record name | 2-(Trifluoromethyl)phenacyl bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50380925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-1-[2-(trifluoromethyl)phenyl]ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanoic acid](/img/structure/B1305985.png)

![1,2-Dimethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-10-ol hydrochloride](/img/structure/B1305986.png)

![Bis[3,5-bis(trifluoromethyl)phenyl]methanol](/img/structure/B1306020.png)